![molecular formula C22H28N2O4 B2838109 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone CAS No. 667891-21-6](/img/structure/B2838109.png)
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone
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Overview
Description
This compound is a chemical entity with the molecular formula C22H30Cl2N2O3 . It is also known as 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride.
Synthesis Analysis
The synthesis and pharmacological activity of a similar compound, 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, has been described in the literature . The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .Molecular Structure Analysis
The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .Chemical Reactions Analysis
The electrochemical oxidation of a similar compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been studied in the presence of arylsulfinic acids as nucleophiles in aqueous solutions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 368.5 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 368.20999276 g/mol, Monoisotopic Mass of 368.20999276 g/mol, Topological Polar Surface Area of 53 Ų, Heavy Atom Count of 27, and Formal Charge of 0 .Scientific Research Applications
Pharmacological Evaluation
The compound “1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone” has been synthesized and evaluated for its pharmacological activity . The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography . It exhibited significant affinity to both 5-HT 1A and 5-HT 2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug .
Antimycobacterial Activity
The derivatives of “1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone” were tested for in vitro antimycobacterial activity against potential pathogenic strains Mycobacterium kansasii and Mycobacterium avium . The variations in the group of compounds were by the substitution on phenyl rings . The advantage of these compounds is in the activity against M. kansasii .
Mechanism of Action
Target of Action
The primary targets of this compound are the 5-HT 1A and 5-HT 2A receptors . These receptors are part of the serotonin system, which plays a crucial role in regulating mood, cognition, and other psychological processes.
Mode of Action
This compound exhibits significant affinity to both 5-HT 1A and 5-HT 2A receptors This means that it binds to these receptors and influences their activity
Biochemical Pathways
The compound’s interaction with the 5-HT 1A and 5-HT 2A receptors suggests that it affects the serotonergic pathways in the brain These pathways are involved in a variety of physiological processes, including the regulation of mood, appetite, and sleep
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors suggests that it may have effects at the molecular and cellular level that are similar to those of atypical antipsychotic drugs . .
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-17(25)18-8-9-21(22(14-18)27-2)28-16-20(26)15-23-10-12-24(13-11-23)19-6-4-3-5-7-19/h3-9,14,20,26H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWLRJXLFYDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone |
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